
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, also referred to as 4-FPTP, is a chemical compound that is widely used in scientific research. It is a member of the pyrazole family and is used as a building block in organic synthesis. 4-FPTP has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-FPTP is used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses. It has also been studied as a potential therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid-beta plaques. In addition, 4-FPTP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-FPTP is not yet fully understood. However, it is believed that 4-FPTP works by inhibiting the activity of PDE-4, which is an enzyme involved in the regulation of inflammatory responses. By inhibiting the activity of PDE-4, 4-FPTP is thought to reduce inflammation and possibly prevent or slow the progression of certain diseases.
Biochemische Und Physiologische Effekte
4-FPTP has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the formation of amyloid-beta plaques, and inhibit the growth of cancer cells. In addition, 4-FPTP has been shown to have protective effects on the liver, as it has been shown to reduce levels of enzymes associated with liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
4-FPTP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it has been shown to have a number of beneficial biochemical and physiological effects. However, there are also some limitations to using 4-FPTP in laboratory experiments. For example, it is not yet fully understood how 4-FPTP works, and there is limited data on its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for 4-FPTP research. For example, further studies could be done to better understand its mechanism of action and to determine its long-term effects. In addition, further research could be done to explore its potential applications in other fields, such as neurology and cardiology. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases, such as diabetes and autoimmune disorders.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMVMWINSNQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



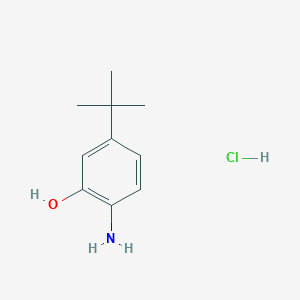


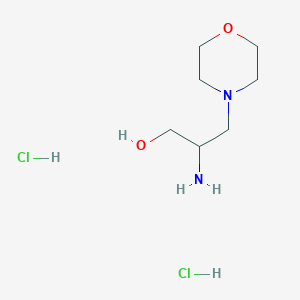

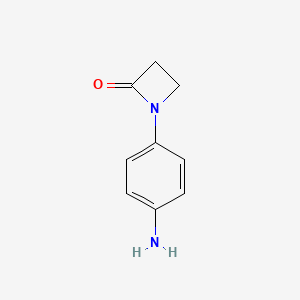

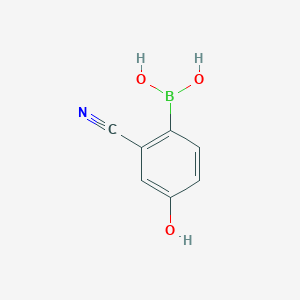
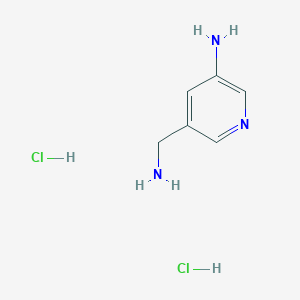
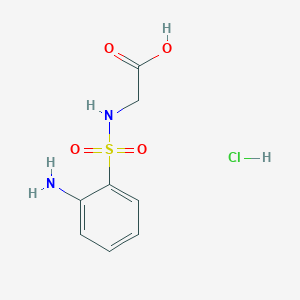
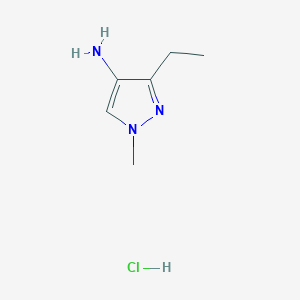
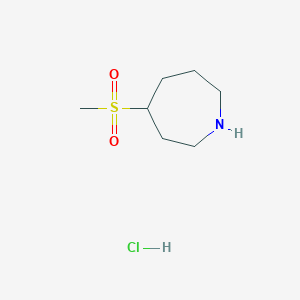
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)
![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)